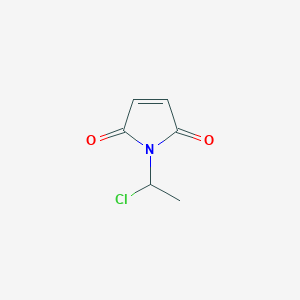
Ethyl 4-methyl-2-(4-cyanophenyl)oxazole-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(4-cyanophenyl)-4-methyl-1,3-oxazole-5-carboxylate is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features an oxazole ring, which is a five-membered ring containing both nitrogen and oxygen atoms, making it a valuable scaffold in medicinal chemistry and organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-cyanophenyl)-4-methyl-1,3-oxazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 2-(4-cyanophenyl)hydrazinecarboxylate with suitable reagents to form the oxazole ring. The reaction conditions often include the use of a catalytic amount of iron phthalocyanine and atmospheric oxygen as a sacrificial oxidative agent .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.
化学反应分析
Types of Reactions
Ethyl 2-(4-cyanophenyl)-4-methyl-1,3-oxazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like atmospheric oxygen, reducing agents, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions are typically optimized to ensure the desired product is obtained with high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of the compound, while substitution reactions can introduce new functional groups into the molecule.
科学研究应用
Ethyl 2-(4-cyanophenyl)-4-methyl-1,3-oxazole-5-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for designing new drugs with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Biological Studies: The compound can be used in biological assays to study its effects on various biological targets and pathways.
Industrial Applications: It may find use in the development of new materials and chemical processes.
作用机制
The mechanism of action of ethyl 2-(4-cyanophenyl)-4-methyl-1,3-oxazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s oxazole ring can participate in various biochemical interactions, potentially affecting enzyme activity, receptor binding, and other cellular processes. Detailed mechanistic studies are required to fully elucidate its mode of action .
相似化合物的比较
Similar Compounds
Ethyl 2-(3,4-dichlorophenyl)hydrazinecarboxylate: This compound shares a similar hydrazinecarboxylate structure but with different substituents on the aromatic ring.
Ethyl 2-(4-cyanophenyl)hydrazinecarboxylate: Another closely related compound with a similar core structure but different functional groups.
Uniqueness
Ethyl 2-(4-cyanophenyl)-4-methyl-1,3-oxazole-5-carboxylate is unique due to its specific combination of functional groups and the presence of the oxazole ring.
属性
分子式 |
C14H12N2O3 |
|---|---|
分子量 |
256.26 g/mol |
IUPAC 名称 |
ethyl 2-(4-cyanophenyl)-4-methyl-1,3-oxazole-5-carboxylate |
InChI |
InChI=1S/C14H12N2O3/c1-3-18-14(17)12-9(2)16-13(19-12)11-6-4-10(8-15)5-7-11/h4-7H,3H2,1-2H3 |
InChI 键 |
NXOJDHWEVZYPQV-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(N=C(O1)C2=CC=C(C=C2)C#N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(3-Methoxy-3-oxopropyl)amino]benzoic acid](/img/structure/B13872115.png)







![2-[4-(1,2,3,4-Tetrahydrobenzo[b][1,6]naphthyridin-10-yl)piperazin-1-yl]ethanol](/img/structure/B13872180.png)

![2-[1-[2-(Ethylamino)-2-oxoethyl]cyclopentyl]acetic acid](/img/structure/B13872190.png)
![5-iodo-N-{3-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl}pyrimidin-2-amine](/img/structure/B13872198.png)

